Maltosaccharide

Description

Maltosaccharides are oligosaccharides composed of α-1,4-linked glucose units, primarily involved in bacterial carbohydrate metabolism. In Streptococcus pneumoniae, maltosaccharides (e.g., maltose, maltotriose, maltotetraose) are critical substrates regulated by the mal operons, which encode uptake and metabolic enzymes . The transcriptional repressor MalR, a member of the LacI-GalR family, tightly regulates these operons by binding to operator sequences with varying affinities (malMP > malXCD), enabling differential repression and induction by maltosaccharides . Maltosaccharides also serve as substrates for glycogen synthesis in eukaryotes, where glycogenin binds maltosaccharides to initiate glycogen biogenesis via conformational plasticity .

Propriétés

Formule moléculaire |

C18H32O16 |

|---|---|

Poids moléculaire |

504.4 g/mol |

Nom IUPAC |

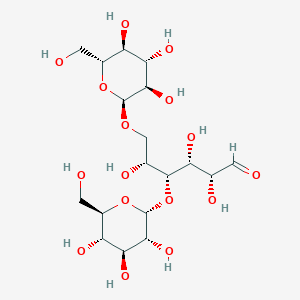

(2R,3R,4R,5R)-2,3,5-trihydroxy-4,6-bis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal |

InChI |

InChI=1S/C18H32O16/c19-1-5(22)9(24)16(34-18-15(30)13(28)11(26)8(3-21)33-18)6(23)4-31-17-14(29)12(27)10(25)7(2-20)32-17/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15+,16+,17-,18+/m0/s1 |

Clé InChI |

FOMCONPAMXXLBX-MQHGYYCBSA-N |

SMILES |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)O |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)O |

SMILES canonique |

C(C1C(C(C(C(O1)OCC(C(C(C(C=O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)O |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

2.1 Structural and Functional Comparison

- Key Structural Distinctions :

2.2 Metabolic Pathway Regulation

Bacterial Systems :

- S. pneumoniae: this compound uptake (malXCD) and metabolism (malMP) are uncoupled, with MalR showing higher repression of malMP . Induction pathways vary for maltose, maltotriose, and maltotetraose .

- Escherichia coli: Despite structural similarity, the maltose regulon in E. coli is evolutionarily distinct, relying on the activator MalT rather than MalR .

- Lactococcus lactis: Utilizes LacI-GalR family repressors akin to MalR but with divergent operator binding specificities .

- Enzymatic Processing: Rhizopus glucoamylase hydrolyzes maltosaccharides with turnover rates (e.g., maltose: 4.6 s⁻¹; maltotriose: 23–33 s⁻¹) lower than α-D-glucosyl fluoride (53.7 s⁻¹), suggesting substrate binding inefficiency post-cleavage . Bacillus halodurans α-amylase preferentially cleaves maltosaccharides ≥DP7, yielding 30% DP6 and 20% DP7 from starch .

Key Research Findings

- Genetic Regulation: MalR’s differential operator binding (malMP > malXCD) in S. pneumoniae allows graded repression, optimizing energy use during this compound induction . The mal regulon in S. coli, highlighting convergent evolution .

Enzyme-Substrate Specificity :

- Technological Utility: this compound-derived internal standards improve MS-based quantitation of structurally distinct oligosaccharides (e.g., fructosaccharides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.